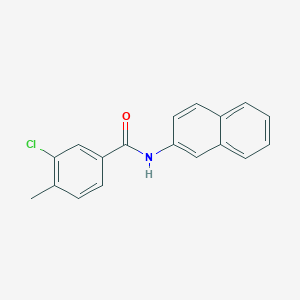
3-chloro-4-methyl-N-(2-naphthyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-4-methyl-N-(2-naphthyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group at the 3rd position, a methyl group at the 4th position, and a naphthalen-2-yl group attached to the nitrogen atom of the benzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methyl-N-(2-naphthyl)benzamide typically involves the reaction of 3-chloro-4-methylbenzoic acid with naphthalen-2-ylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the compound. Additionally, the use of greener solvents and catalysts can be explored to minimize the environmental impact of the synthesis process .
化学反応の分析
Types of Reactions
3-chloro-4-methyl-N-(2-naphthyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group of the benzamide can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and bases (e.g., sodium hydroxide, potassium carbonate).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).
Major Products Formed
Substitution: Formation of substituted benzamides.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
科学的研究の応用
Medicinal Chemistry: It has shown promise as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in diseases such as cancer and tuberculosis.
Pharmaceuticals: The compound has been evaluated for its antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.
Material Science: It can be used as a building block for the synthesis of advanced materials with unique properties, such as organic semiconductors and liquid crystals.
作用機序
The mechanism of action of 3-chloro-4-methyl-N-(2-naphthyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby exerting its biological effects. For example, it may inhibit the activity of enzymes involved in the biosynthesis of bacterial cell walls, leading to antibacterial effects . Additionally, the compound can interact with cellular receptors, modulating signaling pathways and affecting cellular processes .
類似化合物との比較
Similar Compounds
4-methoxy-N-(2,2,2-trichloro-1-(naphthalen-2-ylamino)ethyl)benzamide: This compound has a similar structure but with a methoxy group and trichloro substitution, which may result in different biological activities.
3-chloro-4-methyl-N-(naphthalen-2-ylmethyl)aniline: This compound differs in the substitution pattern on the benzamide moiety, which can influence its chemical reactivity and biological properties.
Uniqueness
3-chloro-4-methyl-N-(2-naphthyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and methyl groups on the benzamide ring, along with the naphthalen-2-yl group, contributes to its potential as a versatile compound for various applications in medicinal chemistry, pharmaceuticals, and material science .
特性
分子式 |
C18H14ClNO |
|---|---|
分子量 |
295.8 g/mol |
IUPAC名 |
3-chloro-4-methyl-N-naphthalen-2-ylbenzamide |
InChI |
InChI=1S/C18H14ClNO/c1-12-6-7-15(11-17(12)19)18(21)20-16-9-8-13-4-2-3-5-14(13)10-16/h2-11H,1H3,(H,20,21) |
InChIキー |
ASECIUFFBVBGLP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C=C2)Cl |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-fluorophenyl)-7-methyl-3-oxo-N-phenyl-2-[2-(2-propynyloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B297744.png)
![5-[(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297748.png)
![5-[(4-isobutoxy-1-naphthyl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297749.png)
![7-(2,4-Dichlorophenyl)-4-(3,5-dichlorophenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione](/img/structure/B297750.png)
![1-(2-fluorophenyl)-5-[(4-isobutoxy-1-naphthyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297753.png)
![5-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297754.png)
![1,3-diethyl-5-{[1-(3-fluorobenzyl)-1H-indol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297755.png)
![16-isopropyl-N-(2-methoxyphenyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B297756.png)
![N-(3,5-dichlorophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B297757.png)
![16-isopropyl-N-phenyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B297759.png)
![3-(4-Methylphenyl)-1,6,6-triphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B297763.png)
![Methyl 5-(3-bromophenyl)-6a-methyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B297764.png)
![1,7,8,9,10,10-Hexachloro-4-(3,5-dimethylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B297765.png)
![1,7,8,9,10,10-Hexachloro-4-(5-chloro-2-methylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B297766.png)
